N,N-dicyclohexyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide
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Overview
Description
N,N-dicyclohexyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with an ethoxy group and a sulfanyl group, linked to an acetamide moiety with dicyclohexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dicyclohexyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with ethyl bromoacetate to form 6-ethoxybenzothiazole. This intermediate is then reacted with a suitable thiol reagent to introduce the sulfanyl group. The final step involves the coupling of the benzothiazole derivative with dicyclohexylamine under amide coupling conditions, utilizing reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-dicyclohexyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions to modify the benzothiazole ring or the acetamide moiety.
Substitution: The ethoxy group on the benzothiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and metal chelation studies.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Studied for its potential therapeutic applications, including as an anti-inflammatory and anti-tubercular agent.
Mechanism of Action
The mechanism of action of N,N-dicyclohexyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the compound’s ability to chelate metal ions can influence various biochemical processes, including enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
6-ethoxybenzothiazole: Lacks the dicyclohexylacetamide moiety but shares the benzothiazole core.
N,N-dicyclohexyl-2-[(6-methoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide: Similar structure with a methoxy group instead of an ethoxy group.
N,N-dicyclohexyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]propionamide: Similar structure with a propionamide moiety instead of an acetamide moiety.
Uniqueness
N,N-dicyclohexyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its lipophilicity, while the dicyclohexylacetamide moiety provides steric bulk, influencing its interaction with molecular targets and its overall stability .
Properties
Molecular Formula |
C23H32N2O2S2 |
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Molecular Weight |
432.6 g/mol |
IUPAC Name |
N,N-dicyclohexyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C23H32N2O2S2/c1-2-27-19-13-14-20-21(15-19)29-23(24-20)28-16-22(26)25(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h13-15,17-18H,2-12,16H2,1H3 |
InChI Key |
KGZUPCAICIUNHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)N(C3CCCCC3)C4CCCCC4 |
Origin of Product |
United States |
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